Enzalutamide N-2'-(Trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is a synthetic organic compound primarily known for its role as an androgen receptor inhibitor. It is widely used in the treatment of castration-resistant prostate cancer. The compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile typically involves multiple steps, starting from 4-amino-2-trifluoromethyl benzonitrile. The process includes sequential substitution reactions with various reagents such as benzoyl isothiocyanate, 2-methyl-2-methyl chloropropionate, and N-methyl-4-bromo-2-fluorobenzamide . These reactions are carried out under controlled conditions to ensure high yield and product quality.
Industrial Production Methods
Industrial production of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of conventional synthesis methods avoids the need for microwave irradiation and noxious reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: These are the primary reactions involved in its synthesis, where different functional groups are introduced into the molecule.
Cyclization Reactions: These reactions help in forming the heterocyclic structure of the compound.
Amination Reactions: These reactions introduce amino groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile include benzoyl isothiocyanate, ammonium thiocyanate, benzoyl chloride, and N-methyl-4-bromo-2-fluorobenzamide. The reactions are typically carried out in solvents like chloroform and under conditions that ensure high yield and purity .
Major Products
The major product formed from these reactions is Enzalutamide N-2’-(Trifluoromethyl)benzonitrile itself, which is further purified and characterized to ensure its suitability for medical applications.
Scientific Research Applications
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of substitution and cyclization reactions.
Biology: The compound is studied for its effects on androgen receptors and its potential use in treating hormone-related disorders.
Medicine: Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is primarily used in the treatment of castration-resistant prostate cancer.
Mechanism of Action
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile exerts its effects by inhibiting androgen receptors. It binds to the androgen receptor, preventing the binding of androgens and subsequent activation of the receptor. This inhibition blocks the growth and proliferation of prostate cancer cells, leading to their death . The compound also affects various molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Flutamide: An older generation androgen receptor inhibitor with similar applications.
Nilutamide: A nonsteroidal antiandrogen used in combination with other treatments for prostate cancer.
Uniqueness
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is unique due to its higher affinity for androgen receptors and lack of partial agonist activity compared to older generation inhibitors like bicalutamide . This results in greater efficacy and fewer side effects, making it a preferred choice for the treatment of advanced prostate cancer.
Properties
Molecular Formula |
C28H16F7N5O2S |
---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41) |
InChI Key |
AVWQVJBNUKLVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.